molecular formula C22H21ClN4O3S B11426578 N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide

N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide

Cat. No.: B11426578
M. Wt: 456.9 g/mol
InChI Key: JEBXHTJVDHHOEE-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a chlorophenyl group, a methoxy group, and a pyrimidoindole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole nucleus, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone under acidic conditions

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or reduction of inflammation through the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Strychnine: An alkaloid with a complex indole-based structure.

Uniqueness

N-(3-CHLOROPHENYL)-5-{8-METHOXY-4-OXO-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PENTANAMIDE is unique due to its combination of functional groups and the presence of the pyrimidoindole structure. This gives it distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide

InChI

InChI=1S/C22H21ClN4O3S/c1-30-15-8-9-17-16(12-15)19-20(25-17)21(29)27(22(31)26-19)10-3-2-7-18(28)24-14-6-4-5-13(23)11-14/h4-6,8-9,11-12,25H,2-3,7,10H2,1H3,(H,24,28)(H,26,31)

InChI Key

JEBXHTJVDHHOEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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